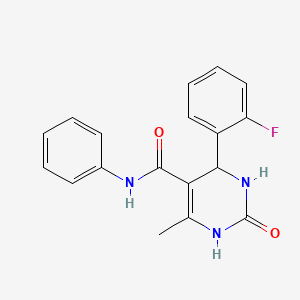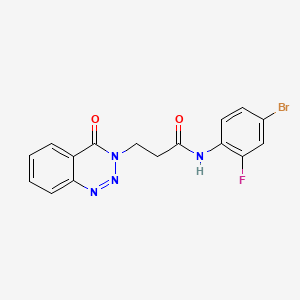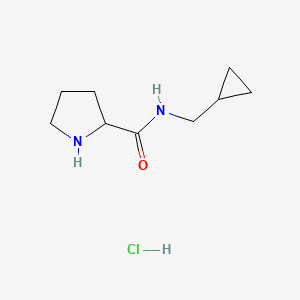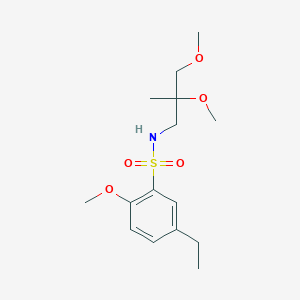
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile, also known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile involves the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have antioxidant and anti-tumor properties. It has also been found to have neuroprotective effects, making it a potential tool for studying the mechanisms of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile in lab experiments is its specificity for the NF-κB signaling pathway. This makes it a valuable tool for studying the role of inflammation in various diseases. However, one limitation of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile in lab experiments.
未来方向
There are a number of potential future directions for research involving 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile. One area of interest is the development of novel therapies for inflammatory diseases based on the compound's ability to inhibit the NF-κB signaling pathway. Another potential direction for research is the development of new drugs based on the structure of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile that have improved specificity and reduced toxicity. Finally, 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile may also have potential applications in the field of cancer research, as it has been found to have anti-tumor properties.
合成方法
The synthesis of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile involves a series of chemical reactions that begin with the reaction of 4-methylbenzaldehyde with malononitrile. This is followed by the addition of hydrazine hydrate and acetic anhydride to form the pyrazole ring. Finally, the addition of acrylonitrile leads to the formation of the cyanoethyl group.
科学研究应用
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the role of inflammation in various diseases. 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines, making it a valuable tool for studying the mechanisms of inflammation in diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-11-3-5-12(6-4-11)14-13(9-16)10-18(17-14)8-2-7-15/h3-6,10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSAYTXRLHYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,9-Trimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2907375.png)

![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)



![4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2907386.png)
![N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide](/img/structure/B2907387.png)
![N-[6-(2-cyanophenoxy)pyridin-3-yl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2907388.png)
![1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B2907389.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2907396.png)
